Xylazine-d6 is synthesized through chemical processes that involve the modification of xylazine to incorporate deuterium. It is available from various chemical suppliers and is commonly used in research settings for analytical purposes.
The synthesis of xylazine-d6 typically involves the following steps:
The reaction proceeds through nucleophilic substitution where the hydroxyl group of xylazine is replaced by a deuterated alkyl group. This results in the formation of xylazine-d6. Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are employed to confirm the structure and purity of the synthesized compound .
Xylazine-d6 features a thiazine ring structure similar to its parent compound, xylazine, but with deuterated methyl groups. The presence of deuterium alters its mass, which is crucial for analytical differentiation in biological samples.
The molecular formula for xylazine-d6 is C13H16D6N2S, and its molecular weight is approximately 240.39 g/mol. The deuterated methyl groups contribute to its unique mass spectral signature, facilitating its detection in complex biological matrices .
Xylazine-d6 undergoes similar chemical reactions as xylazine, primarily involving interactions with alpha-2 adrenergic receptors. Its metabolic pathways include:
The metabolic pathways are analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows researchers to track the transformation of xylazine-d6 into its metabolites in biological samples .
Xylazine-d6 functions as an agonist at alpha-2 adrenergic receptors (α2-ARs). Upon administration, it binds to these receptors in the central nervous system, leading to sedation and analgesia.
The pharmacokinetics of xylazine-d6 involves rapid absorption and metabolism, with significant biotransformation occurring primarily through the breakdown of the thiazine ring structure. Key metabolites include 2,6-dimethylaniline, which can be detected in biological samples following administration .
Relevant analyses confirm that xylazine-d6 exhibits consistent behavior in chromatographic methods due to its unique isotopic composition .
Xylazine-d6 is primarily utilized in analytical chemistry and toxicology for:
Researchers have developed various methods employing xylazine-d6 for detecting its presence alongside other substances in complex matrices, enhancing forensic analysis capabilities .
Xylazine-d6, a deuterated analog of xylazine with six deuterium atoms replacing hydrogen atoms, serves as a critical internal standard (IS) in quantitative LC-MS/MS analysis. Its near-identical chemical structure to native xylazine ensures matching physicochemical properties (e.g., retention time, ionization efficiency, and extraction behavior), while the +6 Da mass shift allows unambiguous differentiation in mass spectra. This enables accurate correction for matrix effects, extraction variability, and instrument fluctuations. For example, in wastewater analysis, Xylazine-d6 achieved a recovery rate of 92–98% when used as an IS for trace-level xylazine quantification, significantly enhancing measurement reproducibility [2] [4].
In LC-MS/MS workflows, Xylazine-d6 is spiked into samples prior to processing, compensating for analyte loss during sample preparation. A validated method for nitazenes and xylazine in wastewater utilized Xylazine-d6 to achieve a limit of quantification (LOQ) of 5 ng/L, leveraging its co-elution with the target analyte to mitigate ion suppression from complex matrices [2]. Similarly, a biphenyl column-based LC-MS/MS method for biological tissues employed Xylazine-d6 to maintain <5% relative standard deviation (RSD) in inter-day precision tests [2] [6].
Table 1: Performance of Xylazine-d6 in LC-MS/MS Applications
Matrix | LOQ Achieved | Recovery (%) | Precision (RSD%) | Reference |
---|---|---|---|---|
Wastewater | 5 ng/L | 92–98 | <5% | [2] |
Rat brain tissue | 0.5 ng/g | 85–93 | 4.2% | [6] |
Human urine | 10 ng/mL | 89–95 | 3.8% | [5] |
SPE efficiency for xylazine isolation depends critically on sorbent chemistry, pH, and elution conditions. Xylazine-d6 enables protocol optimization by tracking recovery rates under varied conditions. Mixed-mode cation-exchange sorbents (e.g., Oasis MCX or Clean Screen DAU) outperform reversed-phase materials due to xylazine’s basic nature (pKa = 7.4). At pH 4.5–5.0, xylazine remains protonated, maximizing retention on cation-exchange cartridges. A wastewater study using UCT Clean Screen DAU cartridges at pH 5.0 achieved 90–95% recovery of Xylazine-d6, compared to 40–60% with hydrophilic-lipophilic balance (HLB) sorbents [2] [8].
The addition of deuterated IS prior to extraction also corrects for losses during critical steps:
Table 2: SPE Optimization Parameters Using Xylazine-d6
Parameter | Optimal Condition | Recovery of Xylazine-d6 | Matrix |
---|---|---|---|
Sorbent chemistry | Mixed-mode cation-exchange | 90–95% | Wastewater |
Loading pH | 4.5–5.0 | 93% | Rat liver homogenate |
Elution solvent | MeOH + 5% formic acid | 90% | Urine |
Sorbent bed mass | 40 mg HLB | 85% | Brain tissue |
Xylazine-d6 is indispensable for validating analytical methods per ICH/FDA guidelines. Key parameters include:
Table 3: Method Validation Metrics Using Xylazine-d6
Parameter | Requirement | Performance with Xylazine-d6 | Matrix |
---|---|---|---|
LOD | ≤1 ng/g | 0.1–0.5 ng/g | Rat brain |
LOQ | ≤5 ng/L | 1–5 ng/L | Wastewater |
Recovery | 70–130% | 85–98% | Urine, tissues |
Precision (RSD%) | <15% | 2–5% | Plasma, wastewater |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1